4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
Overview
Description
4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) is a complex organic compound characterized by the presence of a piperazine ring linked to two 2,6-diisopropylphenol groups through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the following steps:
Formation of the Mannich Base: The reaction starts with the condensation of formaldehyde, piperazine, and 2,6-diisopropylphenol to form the Mannich base.
Subsequent Reactions: The Mannich base undergoes further reactions to form the final product.
The reaction conditions often include the use of anhydrous solvents such as dichloromethane and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenolic compounds.
Scientific Research Applications
4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its phenolic groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]
- 2,2′-(1,4-Piperazinediyl)bis[N-(4-methoxyphenyl)succinimide]
- Piperidine, 4,4’-(1,3-propanediyl)bis-
Uniqueness
4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperazin-1-yl]methyl]-2,6-di(propan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O2/c1-19(2)25-13-23(14-26(20(3)4)29(25)33)17-31-9-11-32(12-10-31)18-24-15-27(21(5)6)30(34)28(16-24)22(7)8/h13-16,19-22,33-34H,9-12,17-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUJNSLYZHZSFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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